molecular formula C16H22N2O B2409009 N-(2-Methylpropyl)-N-(5,6,7,8-tetrahydroquinolin-8-YL)prop-2-enamide CAS No. 2128718-47-6

N-(2-Methylpropyl)-N-(5,6,7,8-tetrahydroquinolin-8-YL)prop-2-enamide

Cat. No.: B2409009
CAS No.: 2128718-47-6
M. Wt: 258.365
InChI Key: ULEFSQGKVOOEIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Methylpropyl)-N-(5,6,7,8-tetrahydroquinolin-8-YL)prop-2-enamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a quinoline ring system and an amide functional group, which are common in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylpropyl)-N-(5,6,7,8-tetrahydroquinolin-8-YL)prop-2-enamide typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Amide Formation: The amide bond is formed by reacting the quinoline derivative with an appropriate acid chloride or anhydride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylpropyl)-N-(5,6,7,8-tetrahydroquinolin-8-YL)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biological assays due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Methylpropyl)-N-(5,6,7,8-tetrahydroquinolin-8-YL)prop-2-enamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring system is known to intercalate with DNA, potentially leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.

    Amide Derivatives: Compounds like lidocaine, which is used as a local anesthetic.

Uniqueness

N-(2-Methylpropyl)-N-(5,6,7,8-tetrahydroquinolin-8-YL)prop-2-enamide is unique due to the combination of its quinoline ring and amide functional group, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(2-methylpropyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-4-15(19)18(11-12(2)3)14-9-5-7-13-8-6-10-17-16(13)14/h4,6,8,10,12,14H,1,5,7,9,11H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEFSQGKVOOEIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1CCCC2=C1N=CC=C2)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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